3-Hydroxyaspartic acid

Descripción

Significance as a Non-Proteinogenic Amino Acid

Non-proteinogenic amino acids are not encoded in the genetic code but play crucial roles in biological systems. wikipedia.org They function as metabolic intermediates, components of bacterial cell walls, neurotransmitters, and toxins. wikipedia.org 3-Hydroxyaspartic acid exemplifies this functional diversity. It is found in nature in both free form and as a component of larger peptide structures. nih.govmdpi.com

One of the key areas of its significance is its role as a precursor in the biosynthesis of other important molecules. For instance, it is a component of certain antibiotics and siderophores, which are iron-chelating compounds secreted by microorganisms. wikipedia.orgmdpi.com The D-threo stereoisomer of 3-hydroxyaspartate is a constituent of the siderophore ornibactin. wikipedia.org Furthermore, residues of this compound are found in the epidermal growth factor (EGF)-like domains of several proteins, such as the vitamin K-dependent coagulation protein C, where it is formed through post-translational modification. wikipedia.orglibretexts.org This modification is believed to be important for calcium binding. libretexts.org

Research has also highlighted the role of certain forms of this compound as potent inhibitors of excitatory amino acid transporters (EAATs). abcam.comtocris.com These transporters are crucial for maintaining low extracellular concentrations of glutamate (B1630785), and their inhibition can have significant effects on neurotransmission. abcam.com This inhibitory activity makes this compound and its derivatives valuable tools in neurochemical research. cymitquimica.comasm.org

Table 1: Natural Occurrence and Biological Roles of this compound

| Biological Role | Organism/System | Specific Form/Derivative | Reference |

| Antibiotic Component | Arthrinium phaeospermum, Streptomyces sp. | L-threo-3-hydroxyaspartic acid | asm.org |

| Siderophore Component | Not specified | D-threo-3-hydroxyaspartate (in ornibactin) | wikipedia.org |

| Post-translational Modification | Vitamin K-dependent proteins (e.g., Protein C) | β-hydroxyaspartic acid (Hya) | wikipedia.orglibretexts.org |

| Plant Metabolite | Medicago sativa, Trifolium pratense | Hydroxyaspartic acid | nih.gov |

| Peptide Component | Corynebacterium kutscheri, Mycobacterium avium | N-hydroxyaspartic acid (in peptide hydroxamates) | cdnsciencepub.com |

Overview of Stereoisomeric Forms and Their Importance

The presence of two chiral centers at the alpha and beta carbon atoms (C2 and C3) means that this compound can exist in four distinct stereoisomeric forms. wikipedia.orgasm.org These stereoisomers are grouped into two pairs of enantiomers: the threo pair and the erythro pair. asm.org The specific spatial arrangement of the amino and hydroxyl groups defines each isomer and profoundly influences its biological activity. solubilityofthings.com

The four stereoisomers are:

(2S,3S)-2-amino-3-hydroxybutanedioic acid (L-threo-3-hydroxyaspartic acid or L-THA)

(2R,3R)-2-amino-3-hydroxybutanedioic acid (D-threo-3-hydroxyaspartic acid or D-THA)

(2S,3R)-2-amino-3-hydroxybutanedioic acid (L-erythro-3-hydroxyaspartic acid or L-EHA)

(2R,3S)-2-amino-3-hydroxybutanedioic acid (D-erythro-3-hydroxyaspartic acid or D-EHA) asm.org

The stereochemistry of this compound is critical to its function. For example, L-threo-3-hydroxyaspartic acid is a potent inhibitor of glutamate transporters, specifically showing activity against EAAT1, EAAT2, EAAT3, and EAAT4. abcam.comtocris.com It is a competitive and transportable inhibitor for these subtypes. tocris.com This specificity is crucial for its use in studying the glutamatergic system. abcam.com In contrast, D-threo-3-hydroxyaspartate is found in the siderophore ornibactin, highlighting a distinct biological role determined by its specific stereochemical configuration. wikipedia.org The ability to synthesize specific, optically pure stereoisomers is a significant focus of research, as it allows for the precise investigation of their unique biological and chemical properties. nih.govasm.org

Table 2: Stereoisomers of this compound and Their Properties

| Stereoisomer | Abbreviation | IUPAC Name | Known Importance/Activity | Reference |

| L-threo | L-THA | (2S,3S)-2-amino-3-hydroxybutanedioic acid | Potent, competitive inhibitor of EAAT1-4 transporters; antimicrobial agent. | tocris.comasm.org |

| D-threo | D-THA | (2R,3R)-2-amino-3-hydroxybutanedioic acid | Component of the siderophore ornibactin. | wikipedia.org |

| L-erythro | L-EHA | (2S,3R)-2-amino-3-hydroxybutanedioic acid | Studied for its biological properties. | asm.org |

| D-erythro | D-EHA | (2R,3S)-2-amino-3-hydroxybutanedioic acid | A fungal metabolite with D-aspartic acid configuration. | asm.orgnih.gov |

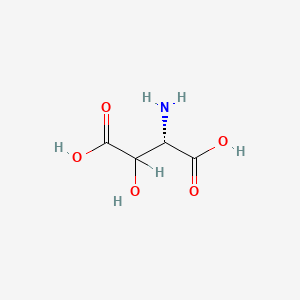

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

81601-40-3 |

|---|---|

Fórmula molecular |

C4H7NO5 |

Peso molecular |

149.10 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-hydroxybutanedioic acid |

InChI |

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2?/m0/s1 |

Clave InChI |

YYLQUHNPNCGKJQ-PIKHSQJKSA-N |

SMILES |

C(C(C(=O)O)O)(C(=O)O)N |

SMILES isomérico |

[C@H](C(C(=O)O)O)(C(=O)O)N |

SMILES canónico |

C(C(C(=O)O)O)(C(=O)O)N |

Origen del producto |

United States |

Stereochemistry and Enantiomeric Purity in Research

Elucidation of Stereoisomers: L-threo, L-erythro, D-threo, D-erythro Forms

The four stereoisomers of 3-hydroxyaspartic acid are categorized into two pairs of enantiomers: the threo and erythro forms. This classification is based on the relative configuration of the amino and hydroxyl groups. The specific stereoisomers are:

L-threo-3-hydroxyaspartic acid ((2S,3S)-form) asm.org

L-erythro-3-hydroxyaspartic acid ((2S,3R)-form) asm.orgebi.ac.uk

D-threo-3-hydroxyaspartic acid ((2R,3R)-form) asm.org

D-erythro-3-hydroxyaspartic acid ((2R,3S)-form) asm.orgebi.ac.uk

The distinct spatial arrangement of each isomer is fundamental to its recognition and interaction with enzymes and receptors within biological systems. For instance, the L-threo isomer is a potent and competitive inhibitor of several excitatory amino acid transporters (EAATs). scbt.comtocris.com Conversely, D-threo-3-hydroxyaspartate is a constituent of the siderophore ornibactin. wikipedia.org

| Stereoisomer | Systematic Name (IUPAC) | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| L-threo-3-Hydroxyaspartic acid | (2S,3S)-2-amino-3-hydroxybutanedioic acid | 7298-99-9 | C₄H₇NO₅ | 149.10 |

| L-erythro-3-Hydroxyaspartic acid | (2S,3R)-2-amino-3-hydroxybutanedioic acid | 1186-90-9 | C₄H₇NO₅ | 149.10 |

| D-threo-3-Hydroxyaspartic acid | (2R,3R)-2-amino-3-hydroxybutanedioic acid | Not available | C₄H₇NO₅ | 149.10 |

| D-erythro-3-Hydroxyaspartic acid | (2R,3S)-2-amino-3-hydroxybutanedioic acid | 71653-06-0 | C₄H₇NO₅ | 149.10 |

Challenges in Stereoselective Synthesis for Research Applications

The production of stereochemically pure isomers of this compound for research is a significant challenge. oup.com Traditional chemical synthesis methods often lack the necessary chiral selectivity, resulting in the formation of a mixture of stereoisomers, which then require complex and often inefficient purification procedures. asm.org This difficulty in separation hinders the ability to study the specific biological roles of each isomer in isolation.

To overcome these hurdles, researchers have explored various strategies for stereoselective synthesis. These include:

Enzymatic and Biocatalytic Approaches: Utilizing the inherent stereoselectivity of enzymes offers a promising alternative to chemical synthesis. asm.org For example, microbial hydroxylases and hydrolases have been employed for the efficient production of L-threo-3-hydroxyaspartic acid. mdpi.com

Asymmetric Synthesis: This involves using chiral starting materials or catalysts to control the stereochemical outcome of the reaction. researchgate.netresearchgate.net One approach involves the Sharpless asymmetric aminohydroxylation of trans-ethyl cinnamate (B1238496). researchgate.net Another method starts from L-aspartic acid and utilizes an iodocyclization reaction to form an oxazoline (B21484) dicarboxylate intermediate that can be hydrolyzed to L-threo-beta-hydroxyaspartic acid. researchgate.net

Deoxo-fluor-catalyzed cyclization: An efficient stereoselective synthesis of D-threo-3-hydroxyaspartic acid has been developed starting from L-(2S,3S)-N-benzoyl-3-hydroxyaspartic acid dimethyl ester. researchgate.net

Despite these advances, the development of scalable and cost-effective methods for producing all four stereoisomers in high purity remains an active area of research. The challenges lie in achieving high yields and stereocontrol simultaneously.

Biosynthetic Pathways and Metabolic Interconnections

Endogenous Biosynthesis in Biological Systems

The formation of 3-hydroxyaspartic acid within complex organisms is a highly specific process, primarily occurring as a modification to proteins after they have been synthesized.

Post-translational Hydroxylation of Aspartic Acid and Asparagine

This compound and its amide counterpart, 3-hydroxyasparagine (B232136), are not incorporated into proteins during the standard translation process. Instead, they are formed through the post-translational hydroxylation of specific aspartic acid and asparagine residues already present in the protein chain. nih.govnih.govnactem.ac.uk This modification results in the formation of erythro-β-hydroxyaspartic acid or erythro-β-hydroxyasparagine. expasy.orgebi.ac.uk The reaction is catalyzed by a highly selective enzyme, a 2-oxoglutarate-dependent dioxygenase, which requires specific conditions to function. nih.govnih.govnactem.ac.uk This enzymatic hydroxylation has been identified in a number of proteins that contain domains homologous to the epidermal growth factor (EGF). expasy.orgebi.ac.ukebi.ac.uk

Role in Vitamin K-Dependent Protein Modification (e.g., Protein C)

A notable occurrence of this compound is within certain vitamin K-dependent proteins involved in blood coagulation. nih.govexpasy.orgthegoodscentscompany.com For instance, the light chain of human protein C contains a single residue of β-hydroxyaspartic acid. cellsystems.eu This modification is found in the EGF-like domains of these proteins. expasy.orgthieme-connect.com While the precise function of this hydroxylated amino acid is still under investigation, it is present in several vitamin K-dependent plasma proteins, with the exception of prothrombin. thieme-connect.comnih.gov It has been suggested that this modification may be involved in the calcium-binding properties of these proteins, independent of the well-known gamma-carboxyglutamic acid (Gla) residues. thieme-connect.com The hydroxylation process itself, however, does not appear to be dependent on vitamin K or vitamin C. thieme-connect.comnih.gov In human protein C, the β-hydroxyaspartic acid is found in its erythro form. pnas.orgpnas.orgnih.gov

Table 1: Presence of this compound in Vitamin K-Dependent Proteins

| Protein | Presence of this compound | Location |

|---|---|---|

| Protein C | Yes | Light Chain, EGF-like domain |

| Protein S | Yes | EGF-like domains |

| Protein Z | Yes | EGF-like domains |

| Factor VII | Yes | EGF-like domains |

| Factor IX | Yes | EGF-like domains |

| Factor X | Yes | EGF-like domains |

| Prothrombin | No | Not present |

Incorporation into Siderophores (e.g., Ornibactin)

Beyond its role in higher organisms, this compound is also a component of certain siderophores, which are small, high-affinity iron-chelating compounds produced by microorganisms. wikipedia.org D-threo-3-Hydroxyaspartate is a structural component of ornibactin, a siderophore produced by bacteria such as Burkholderia cepacia. wikipedia.orgvulcanchem.com Ornibactins are linear tetrapeptides that play a crucial role in iron acquisition for the bacteria. nih.gov The presence of β-hydroxy aspartic acid is a characteristic feature of ornibactins and some other marine siderophores. hawaii.edu The biosynthesis of the D-β-hydroxy-aspartic acid (OH-Asp) component of the siderophore is catalyzed by an α-ketoglutarate-dependent hydroxylase. plos.org

Microbial Biosynthesis and Engineering

Microorganisms offer a promising avenue for the production of this compound through fermentation and biocatalysis.

De Novo Production from Glucose via Engineered Microorganisms (e.g., Escherichia coli)

Scientists have successfully engineered Escherichia coli to produce L-threo-3-hydroxyaspartic acid (L-THA) directly from glucose. researchgate.netnih.gov This "de novo" biosynthesis approach circumvents the need for expensive starting materials. nih.gov The process involves introducing a gene encoding an asparagine hydroxylase from Streptomyces coelicolor into the E. coli host. researchgate.netnih.gov Through metabolic engineering and optimization of the fermentation process, a significant yield of L-THA can be achieved. nih.gov One study reported a final titer of 2.87 g/L of L-THA after 32 hours of fed-batch fermentation. nih.gov This demonstrates the potential for industrial-scale production of L-THA using engineered microbes. nih.govresearcher.lifevipslib.com

Precursor Utilization in Microbial Metabolism (e.g., L-Asparagine, L-Aspartic Acid)

Microbial systems can also be used to produce this compound from precursor amino acids like L-asparagine and L-aspartic acid. researchgate.netnih.gov One effective method involves a two-step enzymatic process: the hydroxylation of L-asparagine to 3-hydroxyasparagine, followed by the hydrolysis of the amide group to yield L-threo-3-hydroxyaspartic acid. vulcanchem.comasm.org Wild-type asparagine hydroxylases have been shown to be highly stable and efficient for the initial hydroxylation step. nih.govasm.org While direct hydroxylation of L-aspartic acid is possible using mutant enzymes, the yields are often low. nih.govasm.org To improve the efficiency of L-THA production from L-asparagine in E. coli, researchers have used asparaginase-deficient mutant strains. nih.govasm.org This strategy prevents the premature degradation of the L-asparagine substrate. asm.org By combining an asparaginase (B612624) I-deficient E. coli mutant with a high-expression system for the asparagine hydroxylase gene, a remarkable conversion yield of up to 96% from L-asparagine to L-THA has been achieved in a one-pot bioconversion process. nih.govasm.org

Table 2: Microbial Production Strategies for L-threo-3-Hydroxyaspartic Acid

| Strategy | Organism | Precursor(s) | Key Enzyme(s) | Reported Yield |

|---|---|---|---|---|

| De Novo Biosynthesis | Engineered Escherichia coli | Glucose | Asparagine hydroxylase (from S. coelicolor) | 2.87 g/L |

| One-Pot Bioconversion | Asparaginase-deficient Escherichia coli | L-Asparagine | Asparagine hydroxylase, Endogenous asparaginase | Up to 96% molar yield |

| Direct Hydroxylation | Recombinant Enzymes | L-Aspartic Acid | Mutant asparagine hydroxylase | Low |

Involvement in Core Metabolic Pathways

This compound, a hydroxylated derivative of the amino acid aspartic acid, participates in and intersects with fundamental metabolic routes. wikipedia.orgebi.ac.uk Its structural similarity to aspartic acid allows it to be recognized by various enzymes, leading to its integration into central metabolic pathways. annualreviews.org Research has primarily focused on its interaction with amino acid biosynthesis and its role as a substrate in catabolic processes that feed into the tricarboxylic acid (TCA) cycle.

Interaction with Aspartate-Derived Biosynthetic Pathways (e.g., Threonine Biosynthesis)

The biosynthesis of several essential amino acids, including threonine, originates from aspartate. wikipedia.org Studies utilizing reconstituted enzyme systems from Escherichia coli have demonstrated that L-threo-3-Hydroxyaspartic acid can enter this pathway as an alternative substrate. nih.govresearchgate.net

The initial enzymes of the L-threonine biosynthetic pathway act on L-threo-3-hydroxyaspartic acid, treating it as an analog of L-aspartate. This interaction leads to the formation of a series of modified intermediates. The first four enzymes of the pathway convert L-threo-3-hydroxyaspartic acid into 3-hydroxyhomoserine phosphate (B84403). nih.govresearchgate.net The intermediate formed along this route, L-threo-3-hydroxyhomoserine, is subsequently phosphorylated. This resulting product, L-threo-3-hydroxyhomoserine phosphate, acts as a potent inhibitor of threonine synthase, the final enzyme in the pathway. nih.govresearchgate.net This inhibition effectively halts the production of L-threonine. nih.gov

The acylphosphate intermediate generated from this compound, β-3-hydroxyaspartyl phosphate, is notably less stable than its counterpart derived from aspartate (β-aspartyl phosphate) and is highly prone to hydrolysis. nih.govresearchgate.net

| Enzyme/Step in Threonine Pathway | Action on L-Aspartate (Normal Substrate) | Action on L-threo-3-Hydroxyaspartic Acid (Alternative Substrate) | Reference |

|---|---|---|---|

| 1. Aspartokinase | Phosphorylates L-aspartate to β-Aspartyl phosphate. | Phosphorylates L-threo-3-hydroxyaspartic acid to β-3-Hydroxyaspartyl phosphate. | nih.gov |

| 2. β-Aspartate semialdehyde dehydrogenase | Reduces β-Aspartyl phosphate to Aspartate-β-semialdehyde. | Converts β-3-Hydroxyaspartyl phosphate to a hydroxylated analog. | nih.gov |

| 3. Homoserine dehydrogenase | Reduces Aspartate-β-semialdehyde to Homoserine. | Leads to the formation of L-threo-3-hydroxyhomoserine. | nih.gov |

| 4. Homoserine kinase | Phosphorylates Homoserine to Homoserine phosphate. | Phosphorylates L-threo-3-hydroxyhomoserine to L-threo-3-hydroxyhomoserine phosphate. | nih.gov |

| 5. Threonine synthase | Converts Homoserine phosphate to L-Threonine. | Strongly inhibited by L-threo-3-hydroxyhomoserine phosphate. | nih.govresearchgate.net |

Potential as a Precursor or Intermediate in Other Metabolic Processes

Beyond its interaction with anabolic pathways, this compound serves as a substrate for several enzymes, highlighting its role as a metabolic intermediate. ebi.ac.ukcymitquimica.com Its catabolism provides a direct link to the TCA cycle, a central hub of cellular energy metabolism.

In various microorganisms, such as Pseudomonas sp. and the yeast Saccharomyces cerevisiae, the enzyme L-threo-3-hydroxyaspartate ammonia-lyase (also known as L-threo-3-hydroxyaspartate dehydratase) catalyzes the deamination of L-threo-3-hydroxyaspartate. uniprot.orguniprot.orgwikipedia.org This reaction yields oxaloacetate, a key intermediate in the TCA cycle, and ammonia (B1221849). uniprot.orguniprot.org This enzyme displays high specificity for the L-threo isomer. uniprot.orguniprot.org This catabolic process may serve as a detoxification mechanism in organisms that encounter 3-hydroxyaspartate naturally. uniprot.orguniprot.org

Furthermore, specific transaminases can utilize this compound as a substrate. Glutamate-aspartate transaminase from cauliflower has been shown to process β-hydroxyaspartic acid. annualreviews.org The kinetics of the reaction between aspartate aminotransferase and erythro-β-hydroxyaspartate have also been studied, confirming its role as a substrate for this key enzyme in amino acid metabolism. nih.gov The compound has also been identified as a circulating metabolite in serum, where its levels can change in response to metabolic shifts. rsc.org

| Enzyme | Substrate | Product(s) | Metabolic Connection | Reference |

|---|---|---|---|---|

| L-threo-3-hydroxyaspartate ammonia-lyase | L-threo-3-hydroxyaspartate | Oxaloacetate + Ammonia | Tricarboxylic Acid (TCA) Cycle | uniprot.orguniprot.orgwikipedia.org |

| Aspartate Aminotransferase | erythro-β-Hydroxyaspartate | Oxo-acid + Amino acid | Amino Acid Metabolism | nih.gov |

| Glutamate-aspartate transaminase | β-Hydroxyaspartic acid | Oxo-acid + Amino acid | Amino Acid Metabolism | annualreviews.org |

Enzymology and Reaction Mechanisms

Hydroxylases Involved in 3-Hydroxyaspartic Acid Formation

The introduction of a hydroxyl group onto the β-carbon of aspartic acid or asparagine is a critical step in the formation of this compound. This reaction is catalyzed by a class of enzymes known as hydroxylases.

Asparagine Hydroxylase (AsnO) and Homologous Enzymes (e.g., SCO2693)

Asparagine hydroxylase (AsnO) is a key enzyme responsible for the hydroxylation of L-asparagine to form (2S,3S)-3-hydroxyasparagine. acs.org This enzyme, along with its homologs like SCO2693 from Streptomyces coelicolor A3(2), plays a pivotal role in the biosynthesis of L-threo-3-hydroxyaspartic acid (L-THA). asm.orgmdpi.com While wild-type AsnO and SCO2693 are highly stable and efficient in hydroxylating L-asparagine, mutant versions of these enzymes have been explored for the direct hydroxylation of L-aspartic acid. asm.orgnih.gov Specifically, the mutants AsnO-D241N and SCO2693-D246N have shown the ability to directly hydroxylate L-aspartic acid, although with low yields. asm.orgscience.govresearchgate.net This suggests that a single amino acid substitution can alter the substrate specificity of these enzymes. researchgate.net However, these mutations have been observed to be detrimental to both the activity and stability of the enzymes. asm.org

The native pathway for L-THA synthesis often involves a two-step enzymatic process: the hydroxylation of L-asparagine by AsnO, followed by the hydrolysis of the resulting 3-hydroxyasparagine (B232136). asm.orgmdpi.com Studies comparing AsnO and SCO2693 have revealed that AsnO exhibits significantly higher activity and stability for L-asparagine hydroxylation, making it a more suitable candidate for the production of L-THA. asm.org The specific activities of wild-type AsnO and SCO2693 for L-asparagine hydroxylation have been reported to be 2 x 10⁻¹ and 7 x 10⁻² μmol · min⁻¹ · mg⁻¹, respectively. asm.org

2-Oxoglutarate-Dependent Dioxygenases in Protein Hydroxylation

The hydroxylation of aspartic acid and asparagine residues is often catalyzed by a superfamily of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-OGDOs). pnas.orgpnas.orgnih.gov These enzymes utilize molecular oxygen and 2-oxoglutarate as co-substrates to carry out the hydroxylation reaction. doi.orgnih.gov The reaction mechanism involves the binding of 2-oxoglutarate and the primary substrate to the enzyme's active site, which contains a ferrous iron (Fe(II)) center. nih.gov This is followed by the binding of molecular oxygen, leading to the oxidative decarboxylation of 2-oxoglutarate to succinate (B1194679) and CO2, and the formation of a highly reactive ferryl (Fe(IV)=O) intermediate. nih.govmdpi.com This intermediate is responsible for abstracting a hydrogen atom from the substrate, leading to the formation of a hydroxylated product. mdpi.com

In the context of protein hydroxylation, these enzymes can modify specific amino acid residues within a polypeptide chain. pnas.org For instance, the hydroxylation of aspartic acid in epidermal growth factor (EGF)-like domains is catalyzed by a 2-oxoglutarate-dependent dioxygenase. pnas.orgpnas.org This post-translational modification is crucial for the proper function of various proteins, including vitamin K-dependent plasma proteins. pnas.orgpnas.org

Substrate Specificity and Catalytic Mechanisms of Hydroxylases

The substrate specificity of hydroxylases is a critical factor determining which amino acid is modified. While some hydroxylases are highly specific, others can act on a range of substrates. For example, AsnO primarily hydroxylates L-asparagine, but a single mutation (D241N) can switch its specificity to L-aspartic acid, albeit with reduced catalytic efficiency. researchgate.netmdpi.com This highlights the role of specific residues in the enzyme's active site in determining substrate recognition. The crystal structure of AsnO has revealed a "lid-like" region that closes over the active site upon substrate binding, which is thought to shield the site from larger peptide substrates. acs.org

The catalytic mechanism of 2-oxoglutarate-dependent hydroxylases is a well-conserved process. nih.gov It involves the ordered binding of 2-oxoglutarate, the substrate, and molecular oxygen to the Fe(II) center in the active site. nih.gov The subsequent oxidative decarboxylation of 2-oxoglutarate generates a potent ferryl intermediate that carries out the hydroxylation. nih.gov This mechanism allows for the hydroxylation of unactivated C-H bonds, a chemically challenging reaction. researchgate.net The specificity of these enzymes can be influenced by the orientation of the substrate within the active site and the surrounding electrostatic environment. frontiersin.org

| Enzyme/Enzyme Family | Substrate(s) | Product(s) | Cofactors/Co-substrates |

| Asparagine Hydroxylase (AsnO) | L-Asparagine | (2S,3S)-3-Hydroxyasparagine | Fe(II), 2-Oxoglutarate, O₂ |

| AsnO-D241N (mutant) | L-Aspartic acid | L-threo-3-Hydroxyaspartic acid | Fe(II), 2-Oxoglutarate, O₂ |

| SCO2693 | L-Asparagine | (2S,3S)-3-Hydroxyasparagine | Fe(II), 2-Oxoglutarate, O₂ |

| SCO2693-D246N (mutant) | L-Aspartic acid | L-threo-3-Hydroxyaspartic acid | Fe(II), 2-Oxoglutarate, O₂ |

| 2-Oxoglutarate-Dependent Dioxygenases | Aspartic acid, Asparagine, Proline, Lysine (B10760008), etc. | Hydroxylated amino acids | Fe(II), 2-Oxoglutarate, O₂ |

Enzymes Catalyzing this compound Transformation

Once formed, this compound can be further metabolized by other enzymes. These transformations are key to its biological role and degradation pathways.

3-Hydroxyasparagine Hydrolase (Asparaginase) Activity

The conversion of 3-hydroxyasparagine to this compound is catalyzed by enzymes with asparaginase (B612624) activity. asm.orgmdpi.com Asparaginases (EC 3.5.1.1) are a family of enzymes that hydrolyze the amide bond of L-asparagine, producing L-aspartic acid and ammonia (B1221849). mdpi.comnih.gov In the context of this compound synthesis, asparaginase acts on 3-hydroxyasparagine, the product of AsnO-catalyzed hydroxylation. asm.orgmdpi.com This two-step process, combining an asparagine hydroxylase and an asparaginase, has been shown to be an efficient method for producing L-threo-3-hydroxyaspartic acid. asm.orgmdpi.com The use of asparaginase-deficient E. coli strains for expressing asparagine hydroxylase has been shown to significantly increase the yield of L-THA, demonstrating the crucial role of controlling asparaginase activity in this biosynthetic pathway. mdpi.comnih.gov

L-threo-3-Hydroxyaspartate Dehydratase (L-THA DH)

L-threo-3-hydroxyaspartate dehydratase (L-THA DH), also known as L-threo-3-hydroxyaspartate ammonia-lyase (EC 4.3.1.16), catalyzes the conversion of L-threo-3-hydroxyaspartate to oxaloacetate and ammonia. oup.comenzyme-database.org This enzyme is highly specific for the L-threo isomer of 3-hydroxyaspartate and does not act on other stereoisomers. oup.com L-THA DH from Pseudomonas sp. T62 is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that requires a divalent cation, such as Mg²⁺ or Mn²⁺, for its activity. oup.comenzyme-database.org The enzyme from Delftia sp. HT23, however, shows activity towards both d-threo-3-hydroxyaspartate and l-erythro-3-hydroxyaspartate. oup.comportlandpress.com The reaction proceeds via the elimination of a water molecule (dehydration) and an ammonia molecule. core.ac.uk Site-directed mutagenesis studies have identified a lysine residue as being crucial for the enzymatic activity of L-THA DH. oup.com

| Enzyme | Substrate(s) | Product(s) | Cofactors/Co-substrates |

| Asparaginase | 3-Hydroxyasparagine | This compound, Ammonia | |

| L-threo-3-Hydroxyaspartate Dehydratase (L-THA DH) | L-threo-3-Hydroxyaspartic acid | Oxaloacetate, Ammonia | Pyridoxal 5'-phosphate (PLP), Divalent cations (Mg²⁺, Mn²⁺) |

D-threo-3-Hydroxyaspartate Dehydratase (D-THA DH): Stereospecificity and Structural Insights

D-threo-3-hydroxyaspartate dehydratase (D-THA DH), designated as EC 4.3.1.27, is a novel enzyme identified and purified from the soil bacterium Delftia sp. HT23. expasy.orgresearchgate.net This enzyme is dependent on pyridoxal 5′-phosphate (PLP) as a cofactor and belongs to the fold type III family of PLP-dependent enzymes. kek.jpresearchgate.net D-THA DH exhibits a distinct substrate stereospecificity. It effectively catalyzes the dehydration of D-threo-3-hydroxyaspartate (D-THA), L-threo-3-hydroxyaspartate (L-THA), and L-erythro-3-hydroxyaspartate (L-EHA). expasy.orgresearchgate.net Notably, the enzyme shows no activity towards D-erythro-3-hydroxyaspartate (D-EHA), which instead acts as an inhibitor. kek.jpresearchgate.net This specific activity profile makes D-THA DH a valuable biocatalyst for the optical resolution of racemic mixtures, enabling the production of optically pure L-THA. aist.go.jp

Structural studies, including X-ray crystallography, have provided significant insights into the enzyme's function and specificity. kek.jp The enzyme exists as a homodimer formed by a head-to-tail association of two polypeptide chains. kek.jp Crystal structures of D-THA DH, both in its native form and in complex with various substrates and inhibitors (PDB codes: 3wqc, 3wqd, 3wqe, etc.), reveal the basis for its substrate recognition. kek.jpaist.go.jp The active site's spatial configuration is specifically compatible with the 3R configuration of 3-hydroxyaspartate. kek.jp Analysis of the enzyme complexed with the inhibitor D-EHA and the substrate L-EHA has elucidated the precise mechanism of stereospecific discrimination. researchgate.netnih.gov

| Substrate Stereoisomer | Enzymatic Activity | Reference |

|---|---|---|

| D-threo-3-hydroxyaspartate (D-THA) | Active | researchgate.net |

| L-threo-3-hydroxyaspartate (L-THA) | Active | researchgate.net |

| L-erythro-3-hydroxyaspartate (L-EHA) | Active | researchgate.net |

| D-erythro-3-hydroxyaspartate (D-EHA) | Inhibitor | kek.jpresearchgate.net |

| D-serine | Active | expasy.orgresearchgate.net |

Erythro-3-Hydroxyaspartate Aldolase (B8822740) and Dehydratase Activities

Enzymes acting on the erythro isomers of 3-hydroxyaspartate include both aldolases and dehydratases, each with unique specificities and reaction products.

Erythro-3-Hydroxyaspartate Aldolase Activities: Two distinct aldolases acting on 3-hydroxyaspartate have been characterized.

L-erythro-3-hydroxyaspartate aldolase (EC 4.1.3.14) , purified from Paracoccus denitrificans, catalyzes the reversible cleavage of L-erythro-3-hydroxyaspartate into glycine (B1666218) and glyoxylate (B1226380). wikipedia.orgenzyme-database.org This enzyme is a pyridoxal-phosphate protein and is strictly specific for the L-erythro stereoisomer, requiring a divalent cation for its activity. enzyme-database.orgwikipedia.org

D-3-hydroxyaspartate aldolase (D-HAA) (EC 4.1.3.41) was isolated from Paracoccus denitrificans IFO 13301. nih.govwikipedia.org It catalyzes the conversion of D-3-hydroxyaspartate into glycine and glyoxylate. nih.gov This PLP-dependent enzyme is strictly specific for the D-configuration at the alpha-carbon but, unlike its L-specific counterpart, it does not differentiate between the threo and erythro forms at the beta-carbon. researchgate.netnih.gov

Erythro-3-Hydroxyaspartate Dehydratase Activities: An enzyme with dehydratase activity towards D-erythro-3-hydroxyaspartate has been identified in Pseudomonas sp. N99. tandfonline.comnih.gov This enzyme catalyzes an ammonia-lyase reaction, converting D-erythro-3-hydroxyaspartate to oxaloacetate and ammonia. nih.govoup.com A key feature of this enzyme is its ability to act on both D-erythro-3-hydroxyaspartate and L-threo-3-hydroxyaspartate, while showing no activity towards their other stereoisomers. tandfonline.comoup.com This dual specificity distinguishes it from other related dehydratases, such as the one from Pseudomonas sp. T62, which is specific only to L-threo-3-hydroxyaspartate. tandfonline.comnih.gov This enzyme is a member of the serine/threonine dehydratase family and provides a method for the enzymatic resolution of racemic dl-EHA to obtain optically pure L-EHA. nih.govoup.com

| Enzyme Name | EC Number | Source Organism | Reaction | Key Specificity | Reference |

|---|---|---|---|---|---|

| L-erythro-3-hydroxyaspartate aldolase | 4.1.3.14 | Paracoccus denitrificans | L-erythro-3-HA ⇌ Glycine + Glyoxylate | Strictly L-erythro specific | enzyme-database.org |

| D-3-hydroxyaspartate aldolase | 4.1.3.41 | Paracoccus denitrificans | D-3-HA ⇌ Glycine + Glyoxylate | D-specific (α-carbon); non-specific (β-carbon) | researchgate.netnih.gov |

| D-erythro-3-hydroxyaspartate dehydratase | Not assigned | Pseudomonas sp. N99 | D-erythro-3-HA → Oxaloacetate + NH₃ | Acts on D-erythro and L-threo isomers | tandfonline.comnih.govoup.com |

Kinetic and Mechanistic Studies of Relevant Enzymes

The mechanisms of enzymes acting on this compound are primarily centered around the versatile chemistry of the pyridoxal 5'-phosphate (PLP) cofactor.

The catalytic mechanism of D-THA DH from Delftia sp. HT23 has been inferred from structural data. aist.go.jp The reaction is proposed to initiate with the formation of a Schiff base between the amino group of the substrate and the enzyme-bound PLP. This is followed by the abstraction of the Cα proton by the ε-amino group of a key catalytic residue, Lysine 43, leading to a quinonoid intermediate. aist.go.jpresearcher.life Subsequently, the hydroxyl group at the Cβ position is eliminated, forming a 2-amino maleic acid complex. The cycle concludes with the release of the product, which hydrolyzes non-enzymatically to yield oxaloacetate and an ammonium (B1175870) ion. aist.go.jp The enzyme's activity is significantly enhanced by the presence of divalent cations such as Mn²⁺, Co²⁺, or Ni²⁺. expasy.orgresearcher.life

For the L-threo-3-hydroxyaspartate dehydratase from Pseudomonas sp. T62, kinetic parameters have been determined. The enzyme displays normal hyperbolic kinetics with its specific substrate, L-threo-3-hydroxyaspartate. psu.edu Mechanistic studies showed that its activity is inhibited by hydroxylamine (B1172632) and EDTA, which strongly suggests the essential roles of both PLP and divalent metal ions in the catalytic reaction. psu.edu

Mechanistic investigations into related PLP-dependent enzymes have provided further understanding. Studies using aspartate aminotransferase with DL-erythro-β-hydroxyaspartate as a pseudosubstrate demonstrated the formation of an oxidizable carbanionic intermediate. sci-hub.ru This intermediate was capable of reducing external oxidants, providing direct evidence for a carbanion mechanism that is thought to be general among many PLP-dependent enzymes. sci-hub.ru

| Enzyme | Substrate | Km (mM) | Vmax (µmol min-1 mg-1) | Source Organism | Reference |

|---|---|---|---|---|---|

| L-threo-3-hydroxyaspartate dehydratase | L-threo-3-hydroxyaspartate | 0.74 | 37.5 | Pseudomonas sp. T62 | psu.edu |

Biological Roles and Functional Implications

Modulation of Amino Acid Transport Systems

3-Hydroxyaspartic acid is a notable modulator of excitatory amino acid transporters (EAATs), a family of proteins crucial for regulating glutamate (B1630785) levels in the central nervous system. abcam.comnih.gov These transporters play a key role in terminating excitatory neurotransmission and preventing glutamate-induced neurotoxicity by clearing glutamate from the synaptic cleft. abcam.comnih.gov The various stereoisomers of this compound exhibit different activities and specificities towards the subtypes of EAATs.

Inhibition of Excitatory Amino Acid Transporters (EAATs, e.g., EAAT1-4, EAAT5)

L-threo-3-Hydroxyaspartic acid (L-THA) is recognized as a potent, competitive inhibitor of EAAT1, EAAT2, EAAT3, and EAAT4. abcam.combio-techne.comscbt.comtocris.com It acts as a transportable inhibitor for these subtypes, meaning it is taken up by the cells via the transporters it inhibits. abcam.combio-techne.comtocris.com In contrast, it functions as a non-transportable inhibitor for EAAT5. abcam.combio-techne.comscbt.comtocris.com Research has demonstrated its inhibitory activity with specific Ki values for different EAAT subtypes in human embryonic kidney (HEK293) cells. bio-techne.commedchemexpress.combio-connect.nl

The D-threo isomer is a component of the siderophore ornibactin. wikipedia.org Analogs of this compound, such as DL-threo-β-benzyloxyaspartate (TBOA), have been developed as potent, non-transportable blockers of EAATs. researchgate.netnih.gov

Table 1: Inhibitory Activity of L-threo-3-Hydroxyaspartic Acid on Human EAATs

| Transporter Subtype | Inhibition Constant (Ki) in HEK293 cells |

|---|---|

| EAAT1 | 11 µM bio-techne.commedchemexpress.combio-connect.nl |

| EAAT2 | 19 µM bio-techne.commedchemexpress.combio-connect.nl |

| EAAT3 | 14 µM bio-techne.commedchemexpress.combio-connect.nl |

Data from [3H]-d-Aspartate uptake assays.

Influence on Glutamate Uptake and Synaptic Transmission

By inhibiting EAATs, this compound directly influences glutamate uptake, leading to an increase in the extracellular concentration of this neurotransmitter. medchemexpress.comnih.govbioscience.co.uk This blockage of glutamate reuptake can potentiate the neurotoxic effects of synaptically released glutamate. nih.gov Studies have shown that the administration of DL-threo-3-hydroxyaspartate can cause neuronal degeneration. nih.gov

Post-Translational Modification in Proteins

Beyond its role in neurotransmission, this compound is also found as a post-translational modification in certain proteins. This modification, the hydroxylation of an aspartic acid residue, is catalyzed by a specific enzyme and is crucial for the function of the modified proteins. pnas.orgnih.govnactem.ac.uk

Significance in Coagulation Plasma Proteins (e.g., Protein C)

A key example of a protein containing this compound is Protein C, a vitamin K-dependent plasma protein that functions as an anticoagulant. wikipedia.orgpnas.org The erythro-β-hydroxyaspartic acid residue is located at position 71 in the first EGF-like domain of Protein C. pnas.org This modification is believed to play a role in the protein's ability to bind calcium, which is essential for its biological activity. thegoodscentscompany.com

Role as a Bioactive Substance in Microorganisms and Fungi

This compound and its derivatives are not limited to vertebrates; they also have been identified as bioactive substances in microorganisms and fungi. nactem.ac.uk Microbial enzymes have been utilized for the synthesis of L-threo-3-hydroxyaspartic acid. nactem.ac.uk Specifically, a process involving a mutant asparagine hydroxylase and a hydrolase has been developed for its production. nactem.ac.uk Furthermore, the D-threo isomer of 3-hydroxyaspartate is a constituent of ornibactin, a siderophore produced by certain bacteria. wikipedia.org

Participation in Cellular Homeostasis and Metabolic Regulation

This compound (Hya) is a non-proteinogenic amino acid that plays a multifaceted role in maintaining cellular equilibrium and regulating key metabolic pathways. Its influence extends from neurotransmitter homeostasis in the central nervous system to fundamental amino acid and energy metabolism in various organisms.

A primary mechanism through which this compound exerts its effects is by modulating the activity of excitatory amino acid transporters (EAATs). abcam.comscbt.com The L-threo isomer, in particular, is recognized as a potent, competitive inhibitor of EAAT1-4. abcam.com These transporters are vital for cellular homeostasis, as they are responsible for clearing glutamate from the synaptic cleft, which prevents excitotoxicity and ensures the fidelity of synaptic transmission. abcam.com By inhibiting these transporters, L-threo-3-hydroxyaspartic acid can disrupt normal glutamate homeostasis, leading to an potentiation of neuronal excitation induced by L-glutamate and L-aspartate. abcam.comscbt.com This interaction underscores its significance in the delicate balance of neurotransmitter levels within the central nervous system. abcam.com

Beyond the nervous system, this compound is integrated into broader metabolic networks. It is formed in certain proteins through the post-translational hydroxylation of aspartic acid residues. nih.gov This conversion is catalyzed by a 2-oxoglutarate-dependent dioxygenase, linking its formation to cellular oxygen-sensing and metabolic state. nih.gov Conversely, the compound can be catabolized. In microorganisms such as Saccharomyces cerevisiae and Pseudomonas sp., the enzyme L-threo-3-hydroxyaspartate ammonia-lyase degrades L-threo-3-hydroxyaspartate into oxaloacetate and ammonia (B1221849). uniprot.orguniprot.orgwikipedia.org This reaction not only serves as a detoxification pathway for the organism but also feeds a key intermediate directly into the citric acid cycle, a central hub of cellular energy metabolism. uniprot.orguniprot.org

Research using analogs like DL-threo-beta-hydroxyaspartate (THA) to block glutamate transport has provided further insights into its regulatory role. nih.gov In kidney proximal tubule-like cells, inhibiting glutamate uptake with THA was shown to significantly alter intracellular glutamine and glutamate metabolism. nih.gov Specifically, this inhibition accelerated the flux through glutaminase (B10826351) and glutamate dehydrogenase while inhibiting transamination reactions. nih.gov These findings highlight that by modulating glutamate transport, this compound can regulate the metabolic fate of glutamine and glutamate in epithelial cells. nih.gov

Furthermore, evidence suggests a role for this compound in ion homeostasis. The epidermal growth factor (EGF)-like domains of certain proteins, such as coagulation factor X, contain β-hydroxyaspartic acid and are known to bind calcium ions (Ca²⁺). nih.gov Studies on the isolated Hya-containing EGF-like domain of factor X confirmed its ability to bind Ca²⁺, suggesting a role for this modified amino acid in protein structure and calcium-dependent functions. nih.gov

The tables below summarize key research findings regarding the enzymes involved in Hya metabolism and its effects on metabolic parameters.

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Function | Substrate(s) | Product(s) | Organism/System |

| Aspartate 2-oxoglutarate-dependent dioxygenase | Post-translational hydroxylation | Aspartic acid, 2-oxoglutarate | This compound, Succinate (B1194679), CO₂ | Rat liver microsomes nih.gov |

| L-threo-3-hydroxyaspartate ammonia-lyase | Deamination/Dehydration | L-threo-3-hydroxyaspartate | Oxaloacetate, Ammonia | Pseudomonas sp., S. cerevisiae uniprot.orguniprot.orgnih.gov |

| Glutamate-aspartate transaminase | Transamination | β-hydroxyaspartic acid, α-ketoglutarate (example) | Corresponding keto acid, Glutamate | Cauliflower buds annualreviews.org |

Table 2: Effects of Glutamate Transport Inhibition by threo-β-Hydroxyaspartate (THA) on Glutamine/Glutamate Metabolism

This table is based on a study using LLC-PK₁-F⁺ cells, a proximal tubule-like cell line. nih.gov

| Metabolic Parameter/Flux | Observation upon treatment with THA | Implication |

| Intracellular Glutamate Concentration | Decreased by 37% | Blockade of glutamate uptake from the extracellular space. |

| Intracellular Glutamate Enrichment (from ¹⁵N-Gln) | Decreased by 33% | Reduced intracellular pool of labeled glutamate due to increased efflux. |

| Extracellular Glutamate Enrichment (from ¹⁵N-Gln) | Increased by 39% | Increased efflux of newly synthesized glutamate from the cell. |

| Glutaminase (GA) & Glutamate Dehydrogenase (GDH) Flux | Accelerated | Increased conversion of glutamine to glutamate and then to α-ketoglutarate. |

| Transamination (Alanine formation) | Inhibited (Reduced by 37%) | A shift in the metabolic fate of glutamate away from transamination pathways. |

Advanced Synthetic Methodologies for Research

Biocatalytic Approaches for Stereoselective Production

Biocatalysis offers an environmentally friendly and highly selective route to produce chiral compounds like 3-hydroxyaspartic acid. By harnessing the power of enzymes and whole microbial cells, specific stereoisomers can be synthesized with high purity.

Whole-Cell Bioconversion Systems (e.g., Escherichia coli Engineering)

Genetically engineered Escherichia coli has emerged as a promising whole-cell biocatalyst for the production of L-threo-3-hydroxyaspartic acid (L-THA). nih.gov These systems are designed to perform multi-step enzymatic reactions within a single microbial host, converting simple starting materials into the desired product.

One strategy involves engineering E. coli to express asparagine hydroxylase from Streptomyces coelicolor (AsnO). nih.govresearchgate.net This enzyme can hydroxylate L-asparagine to form 3-hydroxyasparagine (B232136), which is then hydrolyzed by endogenous E. coli asparaginases to yield L-THA. asm.org To enhance the efficiency of this process, researchers have focused on several key modifications:

Host Strain Engineering: The use of asparaginase-deficient E. coli mutants has been shown to significantly increase the yield of L-THA. For instance, an asparaginase (B612624) I-deficient mutant led to a remarkable increase in L-THA yield to 8.2%. nih.gov

Expression System Optimization: Enhancing the expression of the key hydroxylase enzyme is critical. Switching from a lac promoter to a more powerful T7 promoter system boosted the L-THA yield to 92%. nih.gov

Metabolic Pathway Engineering: To enable de novo production of L-THA from glucose, metabolic pathways in E. coli have been engineered. This involves overexpressing genes such as aspC (aspartate aminotransferase) and asnB (asparagine synthase) to increase the precursor pool of L-aspartic acid. nih.gov Further improvements were achieved by overexpressing aspartase (aspA) and knocking out aspartate kinase III (lysC). nih.gov

Through fed-batch fermentation, an engineered E. coli strain was able to produce 2.87 g/L of L-THA from glucose after 32 hours. nih.gov This whole-cell approach provides a simple and efficient method for producing L-THA without the formation of other stereoisomers. asm.org

Table 1: Key Engineered E. coli Strains for L-THA Production

| Strain Modification | Key Gene(s) Involved | Promoter System | Substrate | Product Titer/Yield | Reference |

|---|---|---|---|---|---|

| Asparaginase I-deficient mutant | ansA (knockout) | lac | L-asparagine | 8.2% yield | nih.gov |

| T7 expression system in asparaginase I-deficient mutant | asnO | T7 | L-asparagine | 92% yield (test tube), 96% yield (jar fermentor) | nih.gov |

| De novo production with pathway engineering | asnO, aspC, asnB, aspA (overexpressed), lysC (knockout) | T7 | Glucose | 2.87 g/L | nih.gov |

Enzyme-Mediated Chiral Resolution

Enzyme-mediated chiral resolution is a powerful technique for separating a racemic mixture of this compound into its constituent enantiomers. This method relies on the high stereoselectivity of enzymes to act on only one enantiomer in the mixture, allowing for the separation of the unreacted enantiomer.

One notable example is the use of L-threo-3-hydroxyaspartate ammonia-lyase from Pseudomonas sp. T62. This enzyme specifically deaminates L-threo-3-hydroxyaspartate but does not act on the D-erythro isomer. researchgate.net This selectivity allows for the production of optically pure L-erythro-3-hydroxyaspartate and D-threo-3-hydroxyaspartate from their corresponding racemic mixtures. researchgate.net

Another approach involves a multi-enzyme cascade for the production of diastereomerically pure γ-oxyfunctionalized α-amino acids. nih.govfrontiersin.org This system can employ a dynamic kinetic resolution (DKR) process, which combines an N-acylamino acid racemase (NAAAR) with a stereoselective aminoacylase. nih.govfrontiersin.org The racemase continuously converts the unwanted enantiomer into the desired one, theoretically allowing for a 100% yield. frontiersin.org This is coupled with a stereoselective oxidation step. While this specific three-enzyme cascade has been demonstrated for other amino acids like L-methionine-(S)-sulfoxide, the principle of dynamic kinetic resolution is a key strategy in enzymatic chiral separations applicable to compounds like this compound. nih.govfrontiersin.org

The use of purified D-threo-3-hydroxyaspartate dehydratase (D-THA DH) has also been reported for the resolution of racemic mixtures. researchgate.net This biocatalyst was used to resolve dl-threo-3-hydroxyaspartate (dl-THA) and dl-erythro-3-hydroxyaspartate (dl-EHA), achieving high enantiomeric excess (>99% e.e.) for L-THA and D-EHA. researchgate.net

Directed Evolution and Protein Engineering for Enhanced Specificity and Yield

Directed evolution and protein engineering are powerful tools for tailoring enzymes to have improved properties, such as enhanced catalytic activity, altered substrate specificity, and increased stability. sigmaaldrich.comnih.gov These techniques have been applied to enzymes involved in the synthesis of this compound to overcome limitations of the wild-type enzymes. researchgate.net

A prime example is the engineering of the asparagine hydroxylase AsnO. The wild-type enzyme from Streptomyces coelicolor naturally hydroxylates L-asparagine. acs.org Through protein engineering, researchers successfully switched its substrate specificity from L-asparagine to L-aspartic acid. researchgate.net A single point mutation (D241N) in the substrate-binding pocket resulted in an enzyme that exclusively produced L-3-hydroxyaspartic acid. researchgate.net Although this mutation led to a decrease in catalytic efficiency compared to the wild-type enzyme, it demonstrated that simple modifications could rationally alter enzyme function for a desired synthesis. researchgate.net

Directed evolution of L-threonine aldolase (B8822740) (LTA) has also shown promise for the stereospecific synthesis of various β-hydroxy-α-amino acids. researchgate.net While LTA has strict selectivity for the α-carbon, its selectivity at the β-carbon can be moderate. researchgate.net By applying strategies like combinatorial active-site saturation testing (CAST) and iterative saturation mutagenesis (ISM), researchers have dramatically improved the diastereoselectivity of LTA for certain substrates. researchgate.net This approach, which involves creating and screening libraries of enzyme variants with mutations at key active site residues, could be adapted to enhance the synthesis of specific stereoisomers of this compound.

These engineering efforts are crucial for developing robust biocatalysts for industrial applications, improving yields, and expanding the range of substrates that can be used for synthesis. nih.govillinois.edu

Asymmetric Chemical Synthesis Strategies

In addition to biocatalytic methods, asymmetric chemical synthesis provides a versatile and powerful platform for accessing all possible stereoisomers of this compound with high optical purity. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Sharpless Asymmetric Aminohydroxylation Applications

The Sharpless Asymmetric Aminohydroxylation (SAAH) is a cornerstone reaction for the stereoselective synthesis of vicinal amino alcohols, which are key precursors to β-hydroxy-α-amino acids. rsc.org This reaction involves the syn-selective addition of a nitrogen and a hydroxyl group across a double bond, typically using osmium tetroxide as a catalyst and chiral dihydroquinine- or dihydroquinidine-derived ligands to induce chirality. rsc.org

The SAAH has been successfully applied to the synthesis of this compound derivatives. nih.govresearchgate.net In one approach, commercially available trans-ethyl cinnamate (B1238496) was used as the starting material. nih.gov The SAAH reaction on this substrate led to the formation of a syn-1,2-amino alcohol. rsc.org The phenyl group of the cinnamate was ingeniously utilized as a masked carboxylic acid, which was later converted to complete the structural framework of (2R,3R)-3-hydroxyaspartic acid. nih.gov

Similarly, the SAAH reaction has been employed in the synthesis of orthogonally protected L-threo-β-hydroxyasparagine, a closely related compound. researchgate.net The reaction on α,β-unsaturated esters using N-chlorofluorenyl carbamate (B1207046) (FmocNHCl) as the nitrogen source provides α-hydroxy-β-amino acid derivatives in an enantiopure form. rsc.orgresearchgate.net This method is valuable for preparing protected amino acid building blocks suitable for solid-phase peptide synthesis. renyi.hu

Table 2: Application of Sharpless Asymmetric Aminohydroxylation (SAAH)

| Substrate | Key Reagents | Product Type | Application | Reference |

|---|---|---|---|---|

| trans-Ethyl cinnamate | OsO₄, Chiral ligand | syn-1,2-amino alcohol | Synthesis of (2R,3R)-3-hydroxyaspartic acid | rsc.orgnih.gov |

| α,β-Unsaturated ester | K₂OsO₂(OH)₄, FmocNHCl, (DHQD)₂PHAL | Protected L-threo-β-hydroxyasparagine | Synthesis of protected amino acids for peptide synthesis | researchgate.net |

| Monoethylfumarate derivative | OsO₄, Chiral ligand | syn-amino alcohol mixture | Determination of absolute configuration of natural products containing OHAsp | nih.gov |

Stereoselective Derivatization and Transformation Methods

Beyond the initial asymmetric bond formation, stereoselective derivatization and subsequent transformations are critical for obtaining the final, appropriately protected this compound molecule. These methods ensure that the stereochemistry established in earlier steps is maintained throughout the synthesis.

A key strategy involves the use of protected intermediates that allow for chemoselective modifications. For instance, after an initial asymmetric synthesis step, a common chiral intermediate with orthogonal protecting groups can be generated. researchgate.net This allows for selective peptide bond formation at the α-amino group, the β-hydroxy group, or the α-carboxylic acid, enabling the synthesis of complex dipeptides or didepsipeptides. researchgate.net

Another important technique is the derivatization of intermediates to determine their absolute configuration. The modified Mosher's method, for example, involves reacting a chiral alcohol with (R)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl). nih.gov The resulting diastereomeric esters can be separated by HPLC and their NMR spectra analyzed to unambiguously assign the absolute configuration of the original alcohol. nih.gov This was used to establish the (2R,3R) configuration of a synthetic intermediate en route to a this compound derivative. nih.gov

Furthermore, the relative syn-configuration of 2-amino-3-hydroxy esters, often produced via SAAH, can be confirmed by converting them into cyclic carbamates. The coupling constant between the C2 and C3 protons (³JH2,H3) in the resulting five-membered ring provides clear evidence of their relative stereochemistry. nih.gov

Development of Protected Derivatives for Peptide Synthesis and Organic Building Blocks

The trifunctional nature of this compound (HyAsp), featuring an amino group, a hydroxyl group, and two carboxylic acids, presents a significant challenge for its application in chemical synthesis. To effectively utilize HyAsp as a building block, particularly in solid-phase peptide synthesis (SPPS) and as a versatile chiral precursor in organic synthesis, the development of sophisticated and orthogonally protected derivatives is essential. biosynth.com Orthogonal protection schemes allow for the selective removal of one protecting group in the presence of others, enabling precise, stepwise modifications at specific functional sites. biosynth.compeptide.com

The primary strategies for peptide synthesis revolve around two main approaches: the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) methods. peptide.comnih.gov For HyAsp, this requires derivatives where the α-amino group, the β-hydroxyl group, and one of the two carboxyl groups are masked with protecting groups that are stable during the peptide chain elongation but can be removed under specific conditions without affecting the others or the final peptide. peptide.comnih.gov

Research has led to the creation of various orthogonally protected HyAsp derivatives suitable for Fmoc-based SPPS. nih.govmdpi.com These building blocks are crucial for incorporating HyAsp into peptide sequences, which is of interest for synthesizing natural products like malacidin A and katanosin B, or for structure-activity relationship (SAR) studies. nih.govfrontiersin.org A common approach involves protecting the α-amino group with Fmoc, the side-chain hydroxyl group with a tert-butyldimethylsilyl (TBS) or trityl (Trt) group, and one of the carboxyl groups as a tert-butyl (tBu) ester. nih.govfrontiersin.orgresearchgate.net This leaves the other carboxyl group free for coupling to the resin or the growing peptide chain.

For example, an efficient synthesis of (2S,3S)-Fmoc-3-Hy(TBS)Asp(OtBu)-OH has been reported, which is a key building block for the synthesis of malacidin A. frontiersin.org This synthesis starts from 2-(benzyloxy)acetaldehyde (B24188) and utilizes a Sharpless asymmetric aminohydroxylation to install the amino and hydroxyl groups with the correct stereochemistry. frontiersin.org Another strategy involves starting from the commercially available racemic mixture of D,L-threo-hydroxyaspartic acid (tHyAsp). nih.gov Through enantioresolution and selective orthogonal protection, N(α)-Fmoc protected tHyAsp derivatives can be prepared that are ready for coupling via either the α- or β-carboxylic acid. nih.gov

The development of these derivatives also extends to their use as multifunctional chiral building blocks in broader organic synthesis. mdpi.comnih.gov By manipulating the protecting groups, chemists can selectively expose different functionalities for various transformations. For instance, iodocyclization of N-benzoylaminoaspartic acid can yield an oxazoline (B21484) intermediate, which serves as a precursor to L-threo-β-hydroxyaspartic acid. nih.govresearchgate.net These intermediates, with their specific protection patterns, are valuable for synthesizing other complex molecules and non-proteinogenic amino acids. researchgate.netresearchgate.net

Research Findings on Protected HyAsp Derivatives

Detailed studies have focused on creating robust and scalable synthetic routes to these essential building blocks. The choice of protecting groups is critical and dictated by the intended application.

Table 1: Protected this compound Derivatives for Peptide Synthesis

| Derivative Name | N-α Protection | C-α Protection | C-β Protection | O-β Protection | Compatibility/Application | Reference |

|---|---|---|---|---|---|---|

| (2S,3S)-N-Boc-3-(benzyloxy)aspartic acid β-benzyl ester | Boc | Free Acid | Benzyl (B1604629) (Bn) | Benzyl (Bn) | Boc-based SPPS | researchgate.net |

| L-threo-Fmoc-β-OH-Asn(Trt)-OH | Fmoc | Free Acid | Trityl Amide | Free Hydroxyl | Fmoc-SPPS, synthesis of katanosin B | nih.gov |

| (2S,3S)-Fmoc-3-Hy(TBS)Asp(OtBu)-OH | Fmoc | Free Acid | tert-Butyl (tBu) | tert-Butyldimethylsilyl (TBS) | Fmoc-SPPS, synthesis of malacidin A | frontiersin.org |

| N(α)-Fmoc-L-tHyAsp(OAll)-OH | Fmoc | Free Acid | Allyl (All) | Free Hydroxyl | Fmoc-SPPS, coupling via α-carboxyl | nih.gov |

| N(α)-Fmoc-L-tHyAsp-OAll | Fmoc | Allyl (All) | Free Acid | Free Hydroxyl | Fmoc-SPPS, coupling via β-carboxyl | nih.gov |

Table 2: Protected this compound Derivatives as Organic Building Blocks

| Intermediate | Key Protecting Groups | Synthetic Transformation Enabled | Starting Material | Reference |

|---|---|---|---|---|

| Dimethyl N-benzoyl-L-aspartate | Benzoyl (N), Methyl esters (C-α, C-β) | Iodocyclization to form a trans-oxazoline intermediate | L-Aspartic Acid | researchgate.netntu.edu.sg |

| Diethyl (2S,3S)-2-azido-3-hydroxysuccinate | Azide (N), Ethyl esters (C-α, C-β) | Synthesis of orthogonally protected L-threo-β-ethoxyasparagine | D-Diethyltartrate | researchgate.net |

| N-Boc-(R)-serine derived oxazolidine | Boc (N), Oxazolidine (N, O) | Ruthenium-mediated oxidation of an ethynyl (B1212043) group to a carboxylic acid | N-Boc-(R)-serine | researchgate.net |

These synthetic methodologies provide a crucial toolkit for chemists, enabling the incorporation of the unique structural and functional properties of this compound into a wide range of complex molecules, from therapeutic peptides to novel organic compounds. nih.govmdpi.com The continued refinement of these methods is paramount for advancing research in drug discovery and materials science.

Analytical Techniques for Research and Characterization

Chromatographic Methods

Chromatography is a fundamental technique for separating 3-hydroxyaspartic acid from complex mixtures. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high performance liquid chromatography (UHPLC), are the most commonly employed methods.

HPLC is a cornerstone for the analysis of this compound, often requiring derivatization to enhance detection by UV or fluorescence detectors. myfoodresearch.com

Fluorescence Detection: This highly sensitive method typically involves pre-column or post-column derivatization. myfoodresearch.com A common derivatizing agent is o-phthaldialdehyde (OPA), which reacts with primary amino acids to form fluorescent adducts. myfoodresearch.com For instance, the analysis of amino acids, including this compound, can be achieved after derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole, with detection by a laser-induced fluorescence detector. nih.gov Another approach uses 2,3-naphthalenedicarboxaldehyde (NDA) as a derivatizing reagent, allowing for detection at excitation and emission wavelengths of 420 nm and 480 nm, respectively. mdpi.com The use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is another established method for derivatization prior to fluorescence detection. researchgate.net

UV Detection: UV detection is another common modality for HPLC analysis of this compound. After derivatization, the resulting compounds can be detected at specific UV wavelengths. For example, after derivatization with Nα-(2,4-dinitro-5-fluorophenyl)-l-alaninamide (FDAA), amino acids can be monitored at 340 nm. acs.orgasm.org In some cases, underivatized amino acids can be detected at lower UV wavelengths, though this is less common and may have lower sensitivity. sielc.com The choice of mobile phase is critical; for instance, a mixture of methanol (B129727) and 0.1% acetic acid aqueous solution has been used with detection at 310 nm for certain hydroxycinnamic acids. mdpi.com

| Detection Modality | Derivatizing Agent | Detection Wavelength (nm) | Reference |

|---|---|---|---|

| Fluorescence | 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole | Not specified | nih.gov |

| Fluorescence | 2,3-naphthalenedicarboxaldehyde (NDA) | Ex: 420, Em: 480 | mdpi.com |

| Fluorescence | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Not specified | researchgate.net |

| UV | Nα-(2,4-dinitro-5-fluorophenyl)-l-alaninamide (FDAA) | 340 | acs.orgasm.org |

UHPLC offers significant advantages over conventional HPLC, including faster analysis times and improved resolution. lcms.cz This technique has been successfully applied to the analysis of amino acids by using smaller particle size columns (typically sub-2 µm). jasco-global.com In the context of metabolomics, UHPLC coupled with mass spectrometry has been used to analyze plasma metabolite profiles, which could include this compound. researchgate.netasm.org For example, a UHPLC method was developed for the rapid separation of various neuroactive amino acids, achieving separation in half the time of traditional HPLC while maintaining sensitivity and resolution. lcms.cz

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities (e.g., Fluorescence, UV)

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a powerful tool for the identification and structural elucidation of this compound, especially when coupled with a chromatographic separation step.

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. This technique is invaluable for identifying and quantifying this compound in complex biological samples. For instance, LC-MS/MS has been used to analyze lipid siderophores containing both L-threo and L-erythro β-hydroxyaspartic acids. frontiersin.orgresearchgate.net The fragmentation patterns observed in the tandem mass spectra provide crucial information for confirming the structure of the molecule. frontiersin.orgresearchgate.nettandfonline.com In metabolomics studies, LC-MS/MS is a key platform for identifying potential biomarkers, including threo-hydroxyaspartic acid, in various disease states. jrespharm.comresearchgate.net

Time-of-Flight Mass Spectrometry (TOF-MS) provides high-resolution mass data, enabling the determination of the elemental composition of molecules. When coupled with liquid chromatography (LC-TOF-MS) or gas chromatography (GC-TOF-MS), it becomes a potent tool for analysis. nasa.govucdavis.edu UHPLC coupled with a TOF mass spectrometer (UHPLC-FD/TOF-MS) has been utilized for the analysis of amino acids generated from Titan tholins, with β-hydroxyaspartic acid being one of the standards used for comparison. nasa.govnasa.gov High-resolution electrospray ionization mass spectrometry (HR-ESIMS) is a related technique that has been used to determine the molecular formula of compounds containing this compound. frontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance for Purity and Structure)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation and purity assessment of this compound. vulcanchem.com ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, allowing for the confirmation of its structure and stereochemistry. acs.org For example, ¹H NMR spectroscopy was used in conjunction with mass spectrometry to identify L-erythro-beta-hydroxyaspartic acid in human blood coagulation factor X. nih.gov The purity and stereochemical integrity of synthesized or isolated this compound are often confirmed using a combination of NMR and chiral HPLC. vulcanchem.com

| Technique | Derivative/Context | Key Findings/Observations | Reference |

|---|---|---|---|

| ¹H NMR | (2S,3S)-β-benzyloxyaspartic acid | Showed a pair of geminally coupled benzyl (B1604629) ether methylene (B1212753) protons at 4.50 and 4.79 ppm and a doublet at 4.75 ppm for the β-carbon hydrogen. | acs.org |

| ¹H NMR | (2S,3R)-β-benzyloxyaspartic acid | Showed corresponding peaks at 4.60 and 4.83 ppm and 4.46 ppm. | acs.org |

| ¹H NMR | Heptapeptide containing erythro-β-hydroxyaspartic acid | Used to confirm the structure of the amino acid within the peptide. | pnas.org |

Derivatization Strategies for Enhanced Detection and Separation (e.g., FDAA, OPA/NAC)

The analysis of this compound (3-OH-Asp), particularly the separation of its four distinct stereoisomers, presents a significant analytical challenge. Due to the presence of two chiral centers, four stereoisomers exist: L-threo (2S,3S), L-erythro (2S,3R), D-threo (2R,3R), and D-erythro (2R,3S). asm.org These isomers often co-exist in biological and synthetic samples. Direct analysis is often hindered by their high polarity and lack of a strong chromophore or fluorophore, leading to poor retention on reversed-phase chromatography columns and low detection sensitivity. Furthermore, enantiomers (e.g., L-threo and D-threo) possess identical physicochemical properties, making their separation impossible on non-chiral stationary phases.

To overcome these limitations, pre-column derivatization is a critical and widely employed strategy. This process involves reacting the amino acid isomers with a chiral or highly detectable reagent to form new derivative compounds. This approach serves two primary purposes: it converts the non-chiral analytical problem of separating enantiomers into the more straightforward problem of separating diastereomers, and it introduces a tag that significantly enhances detection by techniques like UV-Vis absorption or fluorescence.

Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) Derivatization

One of the most successful and widely used chiral derivatizing agents is Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide, commonly known as FDAA or Marfey's reagent. mdpi.com This method is based on the principle of converting the analyte enantiomers into diastereomers, which can then be separated using standard, non-chiral analytical columns. nih.gov

The derivatization reaction involves a nucleophilic aromatic substitution where the primary amino group of this compound attacks the electron-deficient fluorophenyl ring of FDAA, displacing the fluorine atom. nih.govbiorxiv.org Since FDAA is itself a chiral molecule (containing L-alanine), reacting it with the different stereoisomers of 3-OH-Asp results in the formation of diastereomeric pairs (e.g., L-FDAA-L-3-OH-Asp and L-FDAA-D-3-OH-Asp). These resulting diastereomers have distinct physical and chemical properties, allowing for their separation by reversed-phase high-performance liquid chromatography (RP-HPLC). acs.org

The key advantages of using FDAA include:

Robust Separation: It reliably creates diastereomers with sufficient chromatographic differences for effective separation.

Enhanced Detection: The dinitrophenyl group is a strong chromophore, allowing for sensitive detection by UV absorbance, typically at a wavelength of 340 nm. acs.org

Commercial Availability: Both enantiomers of the reagent, L-FDAA and D-FDAA, are commercially available. This is particularly advantageous, as the D-FDAA derivative of an L-amino acid standard can serve as a chromatographically equivalent surrogate for the L-FDAA derivative of a D-amino acid, which is useful if the D-amino acid standard is unavailable. acs.org

Research has demonstrated the successful application of FDAA derivatization for the characterization of this compound. For instance, in studies involving the metabolic engineering of Escherichia coli for the production of L-threo-3-hydroxyaspartic acid, HPLC analysis following FDAA derivatization was used to confirm the formation and configuration of the target compound. nih.gov

Table 1: Typical Reaction Conditions for FDAA Derivatization This table provides a generalized summary of the FDAA derivatization procedure as described in literature for amino acids.

| Parameter | Description | Source(s) |

| Analyte Preparation | The sample containing this compound is typically dissolved in water or a buffer. For peptides or proteins, acid hydrolysis (e.g., 6 M HCl) is required first to release the amino acid residues. | acs.org |

| Derivatizing Reagent | A solution of Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) is prepared, often in a solvent like acetone (B3395972) or a methanol/tetrahydrofuran mixture. | biorxiv.orgacs.org |

| Base/Buffer | An alkaline buffer, such as 1 M sodium bicarbonate (NaHCO₃), is added to the reaction mixture to facilitate the nucleophilic substitution reaction. | biorxiv.orgacs.org |

| Reaction Conditions | The mixture of the analyte, FDAA solution, and base is incubated. Typical conditions are 40-60°C for approximately 60 minutes. | biorxiv.org |

| Quenching/Neutralization | After incubation, the reaction is often stopped and neutralized by the addition of an acid, such as hydrochloric acid (HCl) or formic acid. | acs.org |

| Analysis | The resulting derivatized mixture is diluted and analyzed directly by RP-HPLC with UV detection at 340 nm. | acs.org |

o-Phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC) Derivatization

Another powerful derivatization strategy, particularly valued for its high sensitivity, employs o-phthaldialdehyde (OPA) in conjunction with a chiral thiol, such as N-acetyl-L-cysteine (NAC). lcms.cz OPA reacts readily with primary amines in an alkaline medium, but it requires a thiol to form a stable derivative. When a chiral thiol like NAC is used, the reaction with different amino acid enantiomers produces highly fluorescent diastereomeric isoindole derivatives. lcms.cz

This method is a cornerstone of pre-column derivatization for RP-HPLC analysis with fluorescence detection, offering significantly lower detection limits than UV-based methods. lcms.cz The reaction is typically very rapid, often completing within one to two minutes at room temperature. The resulting OPA/NAC derivatives of this compound stereoisomers can be efficiently separated on a reversed-phase column and detected with high sensitivity. lcms.czlcms.cz

While many studies focus on proteinogenic amino acids, the fundamental reactivity of OPA with the primary amine of this compound is well-established. Early research on quantifying β-hydroxyaspartic acid from protein hydrolysates utilized post-column derivatization with OPA (without a chiral thiol, as quantitation, not separation of isomers, was the goal) for fluorescence detection. nih.govpnas.org The incorporation of NAC into the modern pre-column derivatization method provides the necessary chirality to resolve the stereoisomers. nih.gov The stability of OPA/NAC derivatives is also noted to be superior to those formed with other thiols, which is a significant advantage for automated and routine analysis. nih.gov

Table 2: Typical Reaction Conditions for OPA/NAC Derivatization This table provides a generalized summary of the OPA/NAC derivatization procedure as described in literature for amino acids.

| Parameter | Description | Source(s) |

| Analyte Preparation | The sample containing this compound is prepared in an aqueous solution or buffer. | |

| OPA Reagent | A stock solution of o-phthaldialdehyde (OPA) is typically prepared in methanol or ethanol. | shimadzu.com |

| NAC Reagent | A stock solution of the chiral thiol, N-acetyl-L-cysteine (NAC), is prepared in a buffer. | shimadzu.com |

| Working Derivatization Reagent | The OPA and NAC stock solutions are mixed, often in a borate (B1201080) buffer, to create the final working reagent. This is sometimes done immediately prior to use. | lcms.cz |

| Reaction Conditions | A small volume of the sample is mixed with the OPA/NAC reagent in a borate buffer (pH ~9-10.5). The reaction proceeds rapidly at room temperature, typically for 1-2 minutes. | |

| Analysis | The reaction mixture is injected directly into an RP-HPLC system equipped with a fluorescence detector. |

Occurrence and Distribution in Diverse Biological Systems

Presence in Microorganisms

3-Hydroxyaspartic acid and its derivatives are found in a variety of microorganisms, often as components of secondary metabolites or as intermediates in specific metabolic pathways.

Streptomyces : Species of this bacterial genus are well-known producers of antibiotics and other bioactive compounds. The lantibiotic Cinnamycin, produced by Streptomyces cinnamoneus, is a tetracyclic peptide that contains a this compound residue. nih.gov Additionally, the asparagine hydroxylase enzyme (AsnO) from Streptomyces coelicolor is utilized in biotechnological applications for the synthesis of L-threo-3-hydroxyaspartic acid (L-THA). nih.gov

Pseudomonas : Various species of Pseudomonas synthesize lipopeptides that incorporate this compound. For instance, nunamycin, a cyclic lipopeptide from Pseudomonas fluorescens In5, contains a (3-OH)Asp residue. cabidigitallibrary.org This unusual amino acid is also a feature of other lipopeptide families produced by Pseudomonas, including the mycin family. oup.com The phytotoxins syringomycin (B1172496) and syringostatin, produced by strains of Pseudomonas syringae, are lipodepsinonapeptides that also feature this compound in their structure. medchemexpress.comnih.gov

Micrococcus : Micrococcus denitrificans (now reclassified as Paracoccus denitrificans) is known to utilize a metabolic route called the β-hydroxyaspartate pathway for the metabolism of glycollate. usda.govresearchgate.net A key enzyme in this pathway is erythro-β-hydroxyaspartate dehydratase, which acts on the l-isomer of erythro-β-hydroxyaspartate. usda.gov

Escherichia coli : While not a natural producer of this compound, Escherichia coli is extensively used as a host organism for the recombinant production of this amino acid. nih.gov By expressing genes from other organisms, such as the asparagine hydroxylase from Streptomyces coelicolor, engineered E. coli strains can efficiently synthesize L-threo-3-hydroxyaspartic acid. nih.gov Yields can be significantly enhanced by using asparaginase-deficient mutants and optimizing gene expression systems, with conversions from L-asparagine reaching up to 96%. nih.gov

Delftia sp. : The soil bacterium Delftia sp. strain HT23 produces a novel enzyme named D-threo-3-hydroxyaspartate dehydratase. mdpi.comnih.gov This enzyme is notable for its ability to act on several stereoisomers of 3-hydroxyaspartate, including D-threo-3-hydroxyaspartate, L-threo-3-hydroxyaspartate, and L-erythro-3-hydroxyaspartate. mdpi.comnih.gov

Table 1: Occurrence of this compound in Selected Microorganisms

| Microorganism | Context of Occurrence | Specific Compound/Enzyme | Reference(s) |

|---|---|---|---|

| Streptomyces cinnamoneus | Component of an antibiotic | Cinnamycin | nih.gov |

| Streptomyces coelicolor | Source of synthetic enzyme | Asparagine hydroxylase (AsnO) | nih.gov |

| Pseudomonas fluorescens In5 | Component of a lipopeptide | Nunamycin | cabidigitallibrary.org |